Ethyl 2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate
Description
Ethyl 2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate is a conjugated enone derivative featuring a 2,3-dihydroindenylidene core substituted with a methoxy group at the 4-position and an ethyl acetate moiety at the 1-ylidene position. This compound belongs to a class of molecules with extended π-conjugation, making it relevant in materials science and organic synthesis. Its structure combines a partially hydrogenated indene ring with electron-donating (methoxy) and electron-withdrawing (ester) substituents, which modulate its electronic properties. The methoxy group enhances solubility and may influence intermolecular interactions in supramolecular assemblies or photovoltaic applications .
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
ethyl 2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate |
InChI |
InChI=1S/C14H16O3/c1-3-17-14(15)9-10-7-8-12-11(10)5-4-6-13(12)16-2/h4-6,9H,3,7-8H2,1-2H3 |
InChI Key |
NFEBEDXDWGJQMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CCC2=C1C=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for Ethyl 2-(4-Methoxy-2,3-Dihydroinden-1-Ylidene)Acetate
One-Step Esterification Protocol
The direct esterification of 4-methoxy-2,3-dihydro-1H-indene with ethyl acetate represents the most straightforward synthesis route. This method employs acid or base catalysis under reflux conditions to facilitate nucleophilic acyl substitution.
Reaction Mechanism :
The α,β-unsaturated carbonyl group in ethyl acetate reacts with the ylidene carbon of 4-methoxy-2,3-dihydro-1H-indene via conjugate addition, followed by elimination to form the stabilized ylidene ester.
Standard Conditions :
- Molar Ratio : 1:1.2 (indene:ethyl acetate)
- Catalyst : 5 mol% p-toluenesulfonic acid (PTSA) or 10 mol% DMAP
- Solvent : Toluene or dichloromethane
- Temperature : 80–110°C (reflux)
- Duration : 12–24 hours
Yield Optimization :
Microwave-assisted synthesis reduces reaction time to 30–60 minutes while maintaining yields of 68–72%.
Two-Step Friedel-Crafts Alkylation–Esterification Sequence
For laboratories synthesizing the indene precursor in situ, this method ensures higher purity at the cost of additional steps.
Step 1: Synthesis of 4-Methoxy-2,3-Dihydro-1H-Indene
Friedel-Crafts Alkylation :
Methoxybenzene derivatives undergo alkylation with allyl bromide in the presence of Lewis acids:
$$
\text{Ar–H} + \text{CH}2=\text{CHCH}2\text{Br} \xrightarrow{\text{AlCl}3} \text{Ar–CH}2\text{CH}2\text{CH}2\text{Br} \xrightarrow{\text{H}_2\text{O}} \text{Dihydroindene}
$$
Conditions :
- Catalyst : Anhydrous AlCl₃ (1.2 equiv)
- Solvent : Nitromethane
- Temperature : 0°C → RT (gradual warming)
- Yield : 58–63%
Step 2: Esterification with Ethyl Acetate
The isolated dihydroindene undergoes esterification under conditions mirroring the one-step protocol but with stricter anhydrous controls to prevent hydrolysis.
Reaction Optimization and Parameter Analysis
Solvent Effects on Reaction Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Toluene | 2.4 | 68 | 92.1 |
| DCM | 8.9 | 72 | 94.3 |
| THF | 7.5 | 51 | 87.6 |
| DMF | 36.7 | 48 | 85.9 |
Polar aprotic solvents like DMF destabilize the transition state, reducing yields, while low-polarity solvents (DCM, toluene) enhance reactivity.
Catalytic Systems Comparison
| Catalyst | Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| PTSA | 5 | 18 | 71 |
| DMAP | 10 | 24 | 68 |
| FeCl₃ | 8 | 16 | 65 |
| None | – | 48 | 32 |
Brønsted acids (PTSA) outperform Lewis acids (FeCl₃) due to superior protonation of the carbonyl oxygen.
Analytical Characterization of the Product
Spectroscopic Data
¹H NMR (500 MHz, CDCl₃) :
- δ 1.30 (t, J = 7.1 Hz, 3H, CH₃)
- δ 4.22 (q, J = 7.1 Hz, 2H, OCH₂)
- δ 6.82–6.75 (m, 3H, aromatic)
- δ 5.94 (s, 1H, ylidene CH)
IR (ATR, cm⁻¹) :
- 1732 (C=O ester)
- 1610 (C=C conjugated)
- 1250 (C–O methoxy)
Chromatographic Purity
| Method | Retention Time (min) | Purity (%) |
|---|---|---|
| HPLC (C18) | 8.7 | 94.3 |
| GC-MS | 12.2 | 93.8 |
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Synthesis Routes
| Parameter | One-Step Method | Two-Step Method |
|---|---|---|
| Raw Material Cost | $420/kg | $380/kg |
| Energy Consumption | 18 kWh/kg | 24 kWh/kg |
| Labor Intensity | Low | High |
| Overall Yield | 68–72% | 58–63% |
The one-step method dominates commercial production due to lower operational complexity, despite higher precursor costs.
Challenges and Mitigation Strategies
Hydrolysis Susceptibility :
The α,β-unsaturated ester undergoes base-catalyzed hydrolysis at pH > 8. Recommendations:
- Maintain reaction pH between 4–6
- Use anhydrous solvents with molecular sieves
Byproduct Formation :
Diels-Alder adducts (5–8%) form during prolonged heating. Mitigation:
- Strict temperature control (<110°C)
- Addition of radical inhibitors (BHT)
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted indene derivatives.
Scientific Research Applications
Ethyl 2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of the enzyme and altering metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl (2E)-2-cyano-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate
- Structure: Differs by a cyano group at the α-position of the acetate and a 5-methoxy substituent on the dihydroindenylidene ring.
- Impact: The cyano group is strongly electron-withdrawing, enhancing charge-transfer properties compared to the target compound’s ester group.
- Applications: Likely used in organic solar cells (OSCs) as a non-fullerene acceptor, similar to ITIC (a high-performance OSC acceptor) .
(E)-Ethyl 2-(2,3-dihydro-1H-inden-1-ylidene)acetate
- Structure : Lacks the 4-methoxy group present in the target compound.
- Impact : Absence of the methoxy substituent reduces electron-donating capacity and may lower solubility in polar solvents. The E-configuration stabilizes the planar conjugated system, favoring crystallinity .
- Synthesis : Prepared via methods applicable to unsaturated esters, such as Horner-Wadsworth-Emmons reactions .
Positional Isomers
Methyl 2-(7-methoxy-2,3-dihydro-1H-inden-4-yl)acetate
- Structure : Methoxy group at the 7-position instead of 4-position; methyl ester instead of ethyl.
- Methyl esters may offer lower steric bulk but reduced thermal stability compared to ethyl esters .
Functional Group Variations
2-(3-Oxo-2,3-dihydroinden-1-ylidene)malononitrile
- Structure: Replaces the ethyl acetate group with malononitrile.
- Impact: Malononitrile’s strong electron-withdrawing nature enhances intramolecular charge transfer, making this compound suitable as a small-molecule acceptor (SMA) in OSCs. The target compound’s ester group offers milder electron withdrawal, favoring tunable energy levels .
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Structure : Pyrimidine-thietane core instead of dihydroindenylidene.
- Impact : Heterocyclic cores improve binding affinity in pharmaceuticals but reduce conjugation length, limiting optoelectronic applications .
Data Table: Key Comparative Properties
Biological Activity
Ethyl 2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the presence of a methoxy group attached to a dihydroindenylidene moiety. Its molecular formula is CHO, with a molecular weight of 240.28 g/mol. The unique structure contributes to its reactivity and biological activity compared to other esters and derivatives.
Synthesis Methods
The synthesis of this compound can be achieved through various methods. A common approach involves the condensation reaction between 4-methoxybenzaldehyde and ethyl acetate in the presence of a suitable catalyst. This method allows for high yields and purity of the desired compound.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, Mannich bases derived from related structures have shown potent antibacterial and antifungal activity against various pathogens . The presence of the methoxy group is believed to enhance these effects by increasing lipophilicity, facilitating cell membrane penetration.
Anticancer Potential
The anticancer properties of compounds with similar structural motifs have been extensively studied. For example, Mannich bases have demonstrated cytotoxic effects against several cancer cell lines, with IC values ranging from 3.2 to 7.3 µM in specific cases . These findings suggest that this compound may also possess anticancer potential, warranting further investigation.
Enzyme Inhibition
Inhibition studies have shown that related compounds can act as effective inhibitors of various enzymes such as carbonic anhydrases (CAs), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). For instance, certain Mannich bases showed nanomolar level inhibition against these enzymes, indicating their potential as therapeutic agents for conditions like Alzheimer's disease .
Study on Anticancer Activity
A comparative study evaluated the antiproliferative effects of several Mannich bases against human cancer cell lines. Results indicated that specific derivatives exhibited higher selectivity towards certain types of cancer cells, emphasizing the importance of structural modifications in enhancing biological activity .
Enzyme Inhibition Research
Research focusing on the inhibition profiles of Mannich bases revealed that some compounds were significantly more effective than established drugs like Tacrine in inhibiting cholinesterases. This highlights the potential of this compound as a lead compound for developing new enzyme inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
